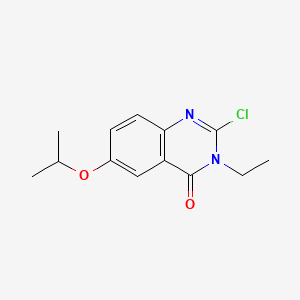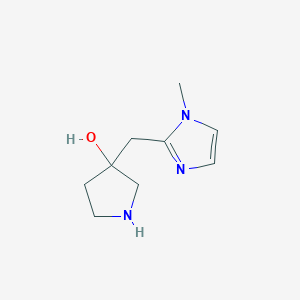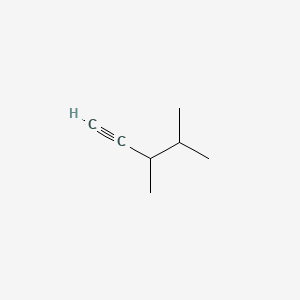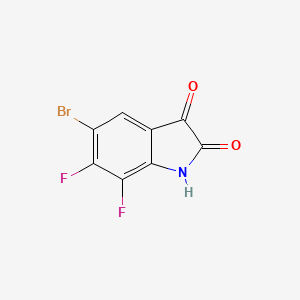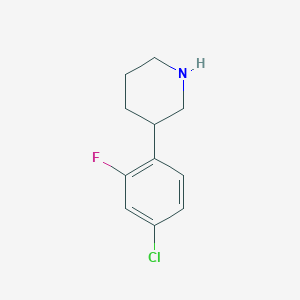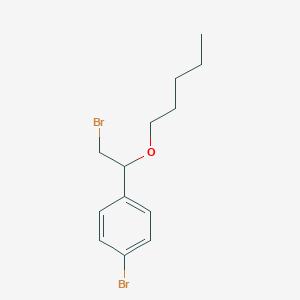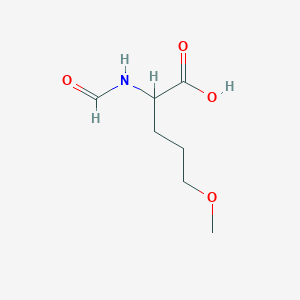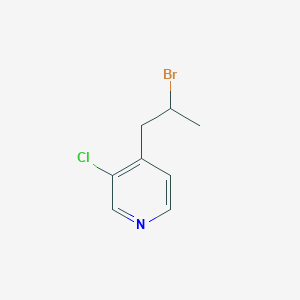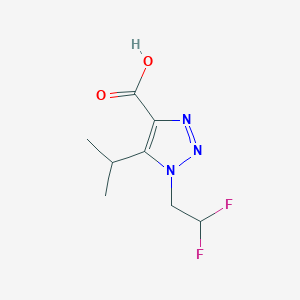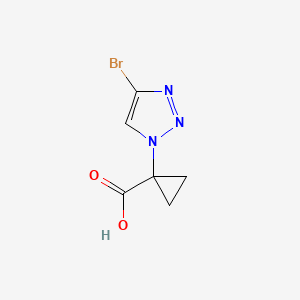
1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromo-substituted triazole ring attached to a cyclopropane carboxylic acid moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications.
Preparation Methods
The synthesis of 1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid typically involves the following steps:
-
Cyclopropane Carboxylic Acid Formation: : The initial step involves the formation of cyclopropane carboxylic acid, which can be achieved through the reaction of cyclopropane with carbon dioxide under high pressure and temperature conditions.
-
Triazole Ring Formation: : The triazole ring is synthesized via a “click” chemistry approach, which involves the reaction of an alkyne with an azide in the presence of a copper catalyst. This reaction is highly efficient and yields the desired triazole ring.
-
Bromination: : The final step involves the bromination of the triazole ring. This can be achieved by reacting the triazole derivative with a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial production methods for this compound may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
-
Substitution Reactions: : The bromine atom on the triazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base such as potassium carbonate.
-
Oxidation and Reduction: : The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives. Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
-
Cyclization Reactions: : The triazole ring can participate in cyclization reactions to form fused ring systems. These reactions often require specific catalysts and reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
-
Medicinal Chemistry: : The compound is used as a building block for the synthesis of various pharmaceutical agents. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
-
Biological Studies: : The compound is used in biological studies to investigate its effects on various biological pathways and targets. It has been studied for its potential as an enzyme inhibitor and receptor modulator.
-
Material Science: : The compound is used in the development of new materials with specific properties. Triazole derivatives are known for their stability and ability to form strong coordination complexes with metals.
-
Industrial Applications: : The compound is used in the synthesis of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form coordination complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(4-Bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid can be compared with other triazole derivatives such as:
-
1-(4-Chloro-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid: : Similar in structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.
-
1-(4-Methyl-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid: : Contains a methyl group instead of bromine, which can affect its chemical properties and applications.
-
1-(4-Phenyl-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid: : Contains a phenyl group, which can enhance its stability and interaction with biological targets.
The uniqueness of 1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H6BrN3O2 |
|---|---|
Molecular Weight |
232.03 g/mol |
IUPAC Name |
1-(4-bromotriazol-1-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H6BrN3O2/c7-4-3-10(9-8-4)6(1-2-6)5(11)12/h3H,1-2H2,(H,11,12) |
InChI Key |
JQUJJARHIVKTRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C(=O)O)N2C=C(N=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


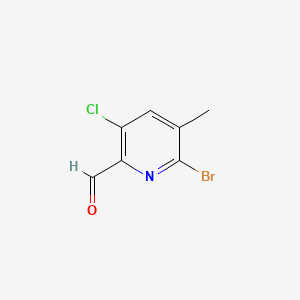
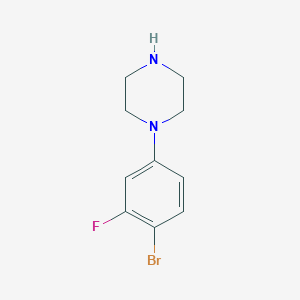
![3-[2-(Trifluoromethoxy)ethoxy]azetidine](/img/structure/B13616994.png)


